3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid
Overview
Description
The compound “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is a type of organic compound . It has a molecular formula of C18H15NO4S . The compound is also known as MSAB .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular structure of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” is characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of heterocyclic scaffolds . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” are characterized by a molecular formula of C18H15NO4S . The average mass of the molecule is 341.381 Da and the monoisotopic mass is 341.072174 Da .Scientific Research Applications
Antiulcer Agent Development
Compounds derived from 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid have been synthesized and shown to possess significant antiulcer potential . These compounds, particularly analogs 1a and 1b, have been tested in vivo using a pyloric ligation model and have demonstrated efficacy in reducing ulceration. Further studies have explored their mode of action, which includes the inhibition of H+/K+ ATPase activity in gastric microsomes .
Antiviral Activity
Indole derivatives, which include the core structure of the compound , have been reported to exhibit antiviral properties . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting the potential of these compounds in developing new antiviral drugs .
Computational Chemistry
The compound has been a subject of computational studies to understand its structural and electronic properties. These studies are crucial for predicting the reactivity and interaction of the compound with biological targets, which is essential for drug design .
Drug Discovery
The indole moiety, which is part of the compound’s structure, is a common scaffold in drug discovery due to its wide range of biological activities. It has been incorporated into various synthetic drug molecules, providing valuable insights into treatment mechanisms and receptor binding .
Multifunctional Polymer Membranes
Research has been conducted on the use of indole derivatives in the preparation of gradient porous polymer membranes with multifunctionality. These membranes have applications in adsorption, separation, catalysis, and energy storage. The unique properties of these compounds contribute to the development of novel materials with a broad range of applications .
Biological Potential of Indole Derivatives
Indole derivatives, including those related to the compound , have been found to possess a broad spectrum of biological activities. These include anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This diversity makes them of great interest for further exploration in therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid” and similar compounds could involve the development of new derivatives that might have significant biological applications . This could involve the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGITWGUHKORS-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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